molecular formula C9H10N2O4 B306711 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Katalognummer B306711
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: AEEQXMITSLJBQD-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, also known as HOCDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to reduce tumor growth and angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its potential therapeutic applications in various diseases. This compound has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide research. One direction is to further investigate its mechanism of action in various diseases. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to evaluate its safety and efficacy in human clinical trials. Overall, this compound has shown promising potential as a therapeutic agent in various diseases, and further research is warranted.

Synthesemethoden

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can be synthesized by the reaction of 2-hydroxyacetohydrazide and 3-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid that can be recrystallized from ethanol to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.

Eigenschaften

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

2-hydroxy-N//'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)8(14)3-6/h1-4,10,12,14H,5H2,(H,11,15)/b6-4+

InChI-Schlüssel

AEEQXMITSLJBQD-GQCTYLIASA-N

Isomerische SMILES

C\1=CC(=O)C(=C/C1=C/NNC(=O)CO)O

SMILES

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

Kanonische SMILES

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.